molecular formula C22H24N2O5 B2745392 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid CAS No. 1822422-75-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid

Cat. No.: B2745392
CAS No.: 1822422-75-2
M. Wt: 396.443
InChI Key: FORMPPIZRSYWEP-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-morpholinopropanoic acid: is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Target of Action

It’s known that the compound is a derivative of fluoren-9-ylmethoxy carbonyl (fmoc) amino acid , which is commonly used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Fmoc amino acid derivatives are typically used as a protective group in peptide synthesis . They prevent unwanted side reactions during the synthesis process and are removed under specific conditions to allow the desired peptide bond formation .

Biochemical Pathways

The compound likely plays a role in the biochemical pathways related to peptide synthesis. Fmoc amino acid derivatives are integral to solid-phase peptide synthesis, a process that creates peptides by sequentially adding amino acids to a growing chain .

Pharmacokinetics

Fmoc amino acids are typically stable at room temperature and have a long shelf-life .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific peptide or protein it is being used to synthesize. In general, the use of Fmoc amino acid derivatives in peptide synthesis allows for the creation of complex peptides with a high degree of control and precision .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, Fmoc amino acids are stable at room temperature and during aqueous washing operations . They can be removed under specific conditions (usually involving a base) to allow peptide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids using the 9H-fluoren-9-ylmethoxy)carbonyl group. The reaction conditions often require the use of strong bases and coupling agents to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: It can serve as a probe or inhibitor in biological studies.

  • Medicine: Potential therapeutic applications are being explored, particularly in drug development.

  • Industry: It is used in the production of advanced materials and chemicals.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

  • (((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycine

These compounds share the fluoren-9-ylmethoxy)carbonyl group but differ in their side chains and overall molecular structure, leading to different properties and applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORMPPIZRSYWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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